

# Toxicological Profile of N4-Acetylsulfamethoxazole: An In-depth Technical Guide

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## Compound of Interest

Compound Name: N4-Acetylsulfamethoxazole

Cat. No.: B027328

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **N4-Acetylsulfamethoxazole**, the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. This document synthesizes available data on its physicochemical properties, pharmacokinetics, and toxicological endpoints. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceuticals and their metabolites.

## Physicochemical and Pharmacokinetic Profile

**N4-Acetylsulfamethoxazole** is a small molecule with a molecular weight of 295.314 g/mol [\[1\]](#). Key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of **N4-Acetylsulfamethoxazole**

Property	Value	Reference
Molecular Formula	C12H13N3O4S	[1]
Molecular Weight	295.314 g/mol	[1]
Melting Point	222°C (decomposes)	[1]
LogP	2.969	[1]
Water Solubility	Insoluble	[2]
DMSO Solubility	≥30.1 mg/mL	[2]
Ethanol Solubility	≥3.17 mg/mL (with sonication)	[2]

## Pharmacokinetics

**N4-Acetylsulfamethoxazole** is the major metabolite of sulfamethoxazole in humans, formed through N-acetylation in the liver.[3][4] It is less lipid-soluble and more acidic than its parent compound.[5] This metabolite is primarily excreted unchanged in the urine, and its renal excretion rate is independent of urine flow and pH.[5] In individuals with impaired renal function, the elimination half-life of **N4-Acetylsulfamethoxazole** is significantly increased, which can lead to its accumulation.[6][7]

## Toxicological Endpoints

The toxicological data specifically for **N4-Acetylsulfamethoxazole** is limited. Much of the understanding of its potential toxicity is inferred from studies on the parent drug, sulfamethoxazole, and clinical observations in patients.

## Acute Toxicity

Limited acute toxicity data is available for **N4-Acetylsulfamethoxazole**.

Table 2: Acute Toxicity of **N4-Acetylsulfamethoxazole** in Rats

Route of Administration	LD50	Species	Reference
Oral	8400 mg/kg	Rat	[1]
Intraperitoneal	2690 mg/kg	Rat	[1]
Subcutaneous	>5 g/kg	Rat	

## Subchronic and Chronic Toxicity

No dedicated subchronic or chronic toxicity studies on **N4-Acetylsulfamethoxazole** were identified in the public domain. Long-term exposure to the parent drug, sulfamethoxazole, has been associated with thyroid follicular-cell tumors in rats.

## Genotoxicity

There is a lack of specific genotoxicity data for **N4-Acetylsulfamethoxazole**. The parent compound, sulfamethoxazole, has shown mixed results in genotoxicity assays. It was reported to be positive in an in vitro reverse mutation bacterial assay and in in vitro micronucleus assays using cultured human lymphocytes.

## Carcinogenicity

No carcinogenicity bioassays specifically for **N4-Acetylsulfamethoxazole** have been reported. Long-term studies on sulfamethoxazole in rats showed evidence of thyroid follicular-cell adenomas and carcinomas.

## Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of **N4-Acetylsulfamethoxazole**.

## Immunotoxicity

While no specific immunotoxicity studies on **N4-Acetylsulfamethoxazole** were found, hypersensitivity reactions are a known adverse effect of sulfonamides, including sulfamethoxazole. These reactions are thought to be mediated by reactive metabolites of the parent drug.

## Neurotoxicity

No specific neurotoxicity data for **N4-Acetylsulfamethoxazole** is available.

## Renal Toxicity (Crystalluria and Urolithiasis)

The most well-documented toxicity associated with **N4-Acetylsulfamethoxazole** is its potential to cause crystalluria (crystals in the urine) and urolithiasis (kidney stone formation).<sup>[8][9][10][11]</sup> This is due to its low solubility, particularly in acidic urine.<sup>[10]</sup> Factors that increase the risk of **N4-Acetylsulfamethoxazole**-induced renal toxicity include dehydration, high doses of sulfamethoxazole, and acidic urine.<sup>[10][11]</sup> The crystals are typically rectangular or lozenge-shaped.<sup>[8][10][11]</sup>

## Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These are general protocols based on OECD guidelines and standard laboratory practices.

### Acute Oral Toxicity (OECD 423)

The acute toxic class method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.

- **Animal Selection:** Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used.
- **Housing and Fasting:** Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.
- **Stepwise Dosing:** The test is conducted in steps using a limited number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. Dosing is initiated at a level expected to cause some toxicity.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

## Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used method for identifying substances that can produce gene mutations.

- Tester Strains: Several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*) are used.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
- Exposure: The tester strains are exposed to the test substance at various concentrations, with and without S9 mix, and plated on a minimal agar medium lacking the required amino acid.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

## In Vitro Micronucleus Assay (OECD 487)

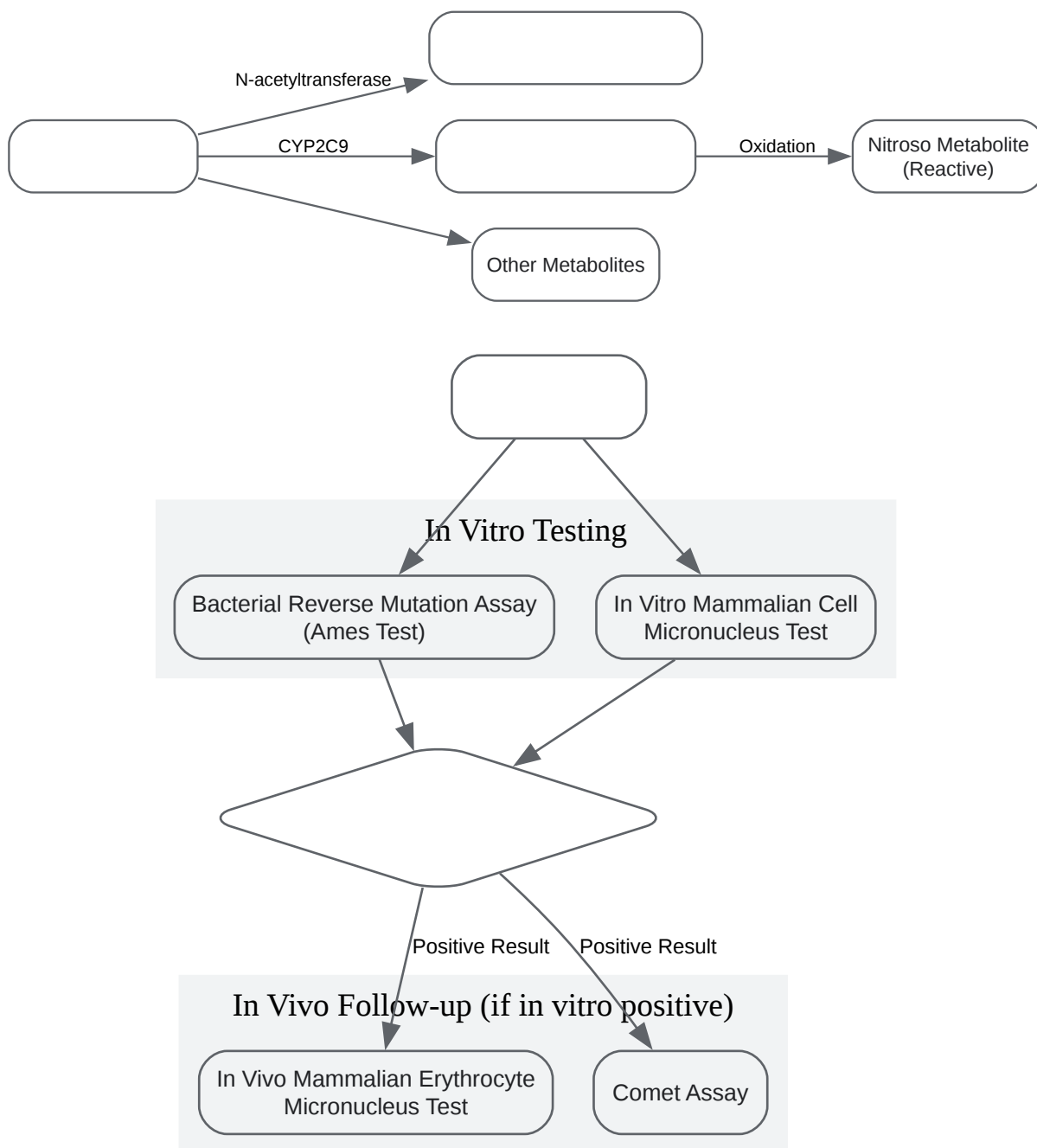
The in vitro micronucleus assay is used to detect substances that cause chromosomal damage.

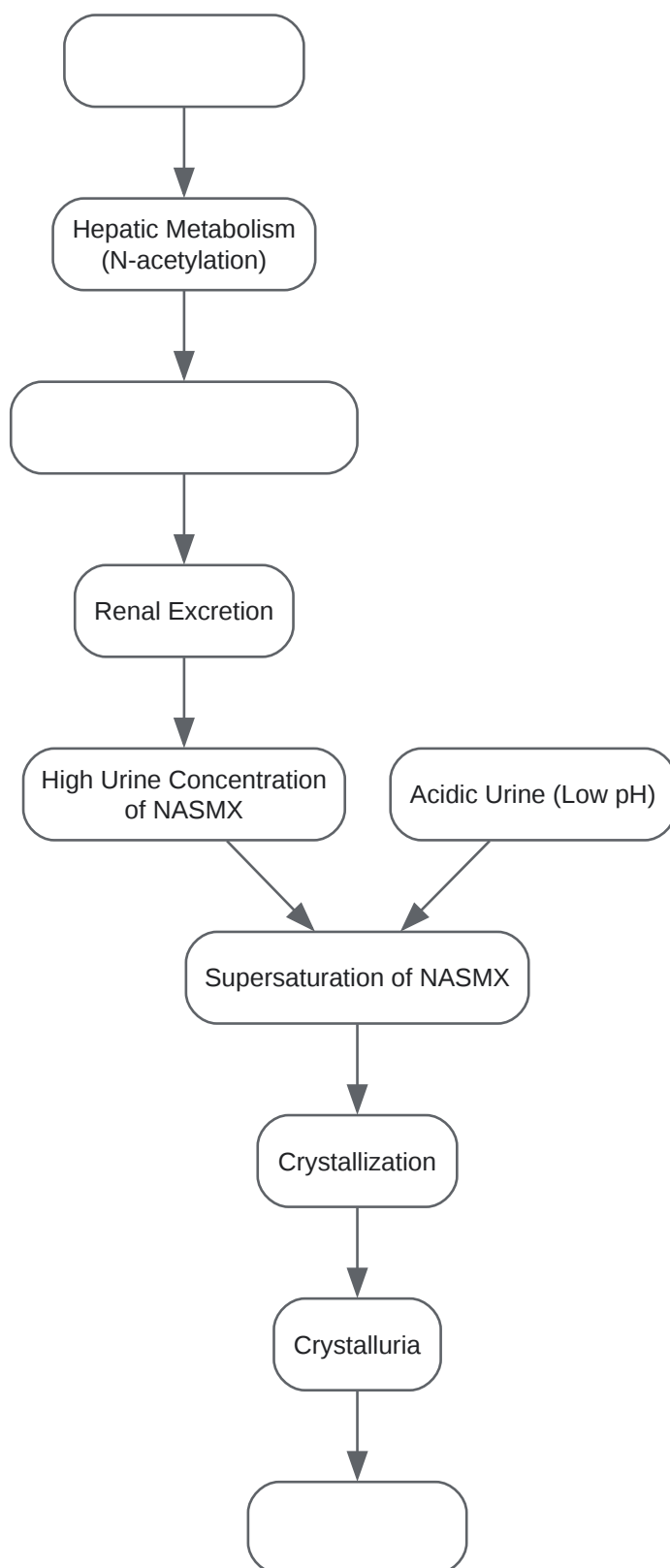
- Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured in appropriate media.
- Exposure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9), for a defined period.

- **Cytokinesis Block:** Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).
- **Scoring:** The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

## Visualizations

## Signaling Pathways and Experimental Workflows





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